molecular formula C20H16ClNO5 B5427214 allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acrylate

allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acrylate

Cat. No. B5427214
M. Wt: 385.8 g/mol
InChI Key: JZNVTXQWXBEXGN-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and material science. This compound is also known as ABAA and has a molecular formula of C22H16ClNO5. In

Scientific Research Applications

ABAA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. ABAA has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, ABAA has been investigated for its potential use in the development of novel materials, including polymers and coatings.

Mechanism of Action

The exact mechanism of action of ABAA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell proliferation and inflammation. ABAA has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. Additionally, ABAA has been found to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
ABAA has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. ABAA has also been found to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. Additionally, ABAA has been found to modulate the activity of various signaling pathways involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ABAA in lab experiments is its relatively simple synthesis method. ABAA is also stable under a range of conditions, making it easy to handle and store. However, one of the limitations of using ABAA in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, ABAA can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on ABAA. One area of interest is the development of novel ABAA derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of ABAA in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of ABAA and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of ABAA involves the reaction of allyl 3-(1,3-benzodioxol-5-yl) acrylate with 2-chlorobenzoylisocyanate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into ABAA by the addition of a proton source. The synthesis of ABAA is a straightforward process and can be carried out using standard laboratory techniques.

properties

IUPAC Name

prop-2-enyl (E)-3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO5/c1-2-9-25-20(24)16(22-19(23)14-5-3-4-6-15(14)21)10-13-7-8-17-18(11-13)27-12-26-17/h2-8,10-11H,1,9,12H2,(H,22,23)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNVTXQWXBEXGN-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.